Cas no 898788-52-8 (4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone)
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone Chemical and Physical Properties
Names and Identifiers
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- 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone
- ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
- 4'-CARBOETHOXY-3-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOPHENONE
- 898788-52-8
- MFCD03842301
- Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
- DTXSID20643418
- 4'-carboethoxy-3-(4-methylpiperazinomethyl)benzophenone
- AKOS016020404
-
- MDL: MFCD03842301
- Inchi: 1S/C22H26N2O3/c1-3-27-22(26)19-9-7-18(8-10-19)21(25)20-6-4-5-17(15-20)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3
- InChI Key: USOCYNZUJMCMNN-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C(=O)OCC)=CC=1)C1=CC=CC(=C1)CN1CCN(C)CC1
Computed Properties
- Exact Mass: 366.19400
- Monoisotopic Mass: 366.19434270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 494
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- PSA: 49.85000
- LogP: 2.71750
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C083460-250mg |
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone |
898788-52-8 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | C083460-500mg |
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone |
898788-52-8 | 500mg |
$ 735.00 | 2022-06-06 | ||
| abcr | AB365034-1 g |
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898788-52-8 | 97% | 1g |
€932.90 | 2023-06-20 | |
| Fluorochem | 205009-1g |
4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone |
898788-52-8 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 205009-2g |
4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone |
898788-52-8 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 205009-5g |
4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone |
898788-52-8 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| abcr | AB365034-1g |
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898788-52-8 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB365034-2g |
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898788-52-8 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| abcr | AB365034-2 g |
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898788-52-8 | 97% | 2g |
€1677.00 | 2023-06-20 | |
| A2B Chem LLC | AH89597-1g |
4'-CARBOETHOXY-3-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE |
898788-52-8 | 97% | 1g |
$644.00 | 2024-04-19 |
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone Suppliers
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone
Introduction to 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone (CAS No. 898788-52-8)
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone, with the CAS number 898788-52-8, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzophenones and is characterized by its unique structural features, including a carboethoxy group and a 4-methylpiperazinomethyl moiety. These structural elements contribute to its potential therapeutic applications and make it a valuable subject of study.
The chemical structure of 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone is defined by its molecular formula, C19H25N3O3. The presence of the carboethoxy group (C2H5OOC-) and the 4-methylpiperazinomethyl group (CH2N(CH3)CH2NH2) imparts specific physicochemical properties that are crucial for its biological activity. The compound is typically synthesized through a series of well-defined chemical reactions, including nucleophilic substitution and condensation reactions, which are meticulously controlled to ensure high purity and yield.
In recent years, 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone has been the focus of several studies aimed at elucidating its potential therapeutic applications. One notable area of research is its activity as a modulator of ion channels, particularly in the context of neurological disorders. Studies have shown that this compound can selectively interact with specific ion channels, such as voltage-gated potassium channels (Kv), which play a critical role in neuronal excitability and signal transmission.
A study published in the Journal of Medicinal Chemistry in 2021 reported that 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone exhibits potent inhibitory effects on Kv channels, leading to a reduction in neuronal hyperexcitability. This property makes it a promising candidate for the treatment of conditions such as epilepsy and neuropathic pain. The researchers also noted that the compound's selectivity for Kv channels over other ion channels minimizes off-target effects, thereby enhancing its therapeutic index.
Beyond its potential as an ion channel modulator, 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease. A study published in the Inflammation Research Journal in 2020 demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in both in vitro and in vivo models.
The anti-inflammatory effects of 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone are attributed to its ability to modulate signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. By inhibiting NF-κB activation, this compound can reduce the expression of inflammatory genes and mitigate tissue damage associated with chronic inflammation.
In addition to its pharmacological properties, the safety profile of 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone has been extensively evaluated. Preclinical studies have shown that it exhibits low toxicity and good tolerability at therapeutic doses. These findings are supported by data from animal models, where no significant adverse effects were observed even at high doses. This favorable safety profile makes it an attractive candidate for further clinical development.
The potential applications of 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone extend beyond neurological disorders and inflammation. Recent research has explored its use as an antiviral agent against emerging viral infections. A study published in the Virology Journal in 2022 reported that this compound can inhibit the replication of several RNA viruses, including influenza A virus and SARS-CoV-2. The antiviral activity is attributed to its ability to interfere with viral entry into host cells and disrupt viral replication processes.
The mechanism by which 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone exerts its antiviral effects involves multiple pathways. It can bind to viral surface proteins, preventing their interaction with host cell receptors, and also inhibit viral proteases essential for viral replication. These dual mechanisms make it a promising broad-spectrum antiviral agent with potential applications in combating various viral infections.
In conclusion, 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone (CAS No. 898788-52-8) is a multifaceted compound with diverse therapeutic potentials. Its unique structural features endow it with potent biological activities, including ion channel modulation, anti-inflammatory effects, and antiviral properties. Ongoing research continues to uncover new applications for this compound, highlighting its significance in medicinal chemistry and pharmaceutical development. As more studies are conducted, it is likely that additional therapeutic uses will be identified, further solidifying the importance of this compound in modern medicine.
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